molecular formula C12H17NO2 B14854767 4-Tert-butyl-3-hydroxy-N-methylbenzamide

4-Tert-butyl-3-hydroxy-N-methylbenzamide

Cat. No.: B14854767
M. Wt: 207.27 g/mol
InChI Key: CVNPVZCQNCTLNX-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired benzamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-3-oxo-N-methylbenzamide.

    Reduction: Formation of 4-tert-butyl-3-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Tert-butyl-3-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-hydroxy-N-methylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and N-methylamide groups offer opportunities for hydrogen bonding and other interactions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-tert-butyl-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

CVNPVZCQNCTLNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC)O

Origin of Product

United States

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